molecular formula C7H4ClN5O2 B13334986 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine

5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine

Katalognummer: B13334986
Molekulargewicht: 225.59 g/mol
InChI-Schlüssel: NAPBTEQMSQPVFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that features both pyrimidine and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and nitro groups in the molecule makes it a versatile intermediate for further chemical modifications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine typically involves the reaction of 5-chloropyrimidine with 4-nitro-1H-pyrazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the chloropyrimidine, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tert-butanol.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Aminopyrimidine Derivatives: Formed by the reduction of the nitro group.

    Substituted Pyrimidines: Formed by nucleophilic substitution of the chloro group.

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinases or other enzymes.

    Materials Science: Employed in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Utilized in the study of enzyme inhibition and receptor binding due to its structural features.

Wirkmechanismus

The mechanism of action of 5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine largely depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The chloro and nitro groups can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Chloro-2-(1H-pyrazol-1-yl)pyrimidine: Lacks the nitro group, which may result in different reactivity and biological activity.

    2-(4-Nitro-1H-pyrazol-1-yl)pyrimidine: Lacks the chloro group, affecting its potential for further chemical modifications.

Uniqueness

5-Chloro-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine is unique due to the presence of both chloro and nitro groups, which provide a balance of reactivity and stability

Eigenschaften

Molekularformel

C7H4ClN5O2

Molekulargewicht

225.59 g/mol

IUPAC-Name

5-chloro-2-(4-nitropyrazol-1-yl)pyrimidine

InChI

InChI=1S/C7H4ClN5O2/c8-5-1-9-7(10-2-5)12-4-6(3-11-12)13(14)15/h1-4H

InChI-Schlüssel

NAPBTEQMSQPVFD-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.